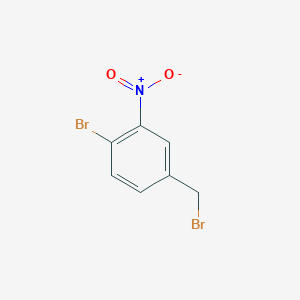

4-Bromo-3-nitrobenzyl bromide

Description

Significance within Halogenated Aromatic Compounds in Organic Synthesis Research

Halogenated aromatic compounds are of paramount importance in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. The introduction of halogen atoms into an aromatic ring can significantly influence the compound's physical, chemical, and biological properties. researchgate.net Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making them a crucial element in drug discovery and medicinal chemistry. researchgate.netresearchgate.net

4-Bromo-3-nitrobenzyl bromide is a prime example of a multifunctional halogenated aromatic compound. The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki and Heck reactions, allowing for the formation of new carbon-carbon bonds and the extension of the aromatic system. ontosight.ai The benzylic bromide is a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This dual reactivity makes it a highly valuable tool for synthetic chemists.

The presence of both bromine and a nitro group on the benzene (B151609) ring further enhances its utility. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards certain reactions and can be reduced to an amino group, which can then be further modified. ontosight.ai This combination of reactive sites provides a platform for the synthesis of a diverse range of substituted aromatic compounds.

Role in the Evolution of Synthetic Methodologies for Substituted Benzyl (B1604629) Halides

Substituted benzyl halides are a critical class of reagents in organic synthesis, widely used for the introduction of the benzyl group, a common structural motif in many natural products and pharmaceuticals. The development of efficient and selective methods for the synthesis of these compounds has been a long-standing goal in synthetic chemistry.

The synthesis of this compound itself is an illustration of the advancements in benzylic halogenation. Traditional methods often relied on harsh conditions and lacked selectivity. However, modern approaches, such as free-radical bromination using reagents like N-bromosuccinimide (NBS) or in-situ generated bromine, offer milder and more controlled reaction conditions. A patented method, for instance, describes the preparation of nitrobenzyl bromides via free-radical bromination of the corresponding nitrotoluene using bromine, hydrobromic acid, and bromic acid for in-situ bromine generation under visible or UV light. google.com

Furthermore, the reactions of this compound have contributed to the expansion of the synthetic chemist's toolkit. Its high reactivity in nucleophilic substitution reactions allows for the facile introduction of various nucleophiles, including amines, thiols, and alkoxides. For example, its reaction with mercaptoacetic acid to produce 4-bromo-3-nitrobenzylthioacetic acid in high yield showcases its utility in thioether synthesis. The study of such reactions helps in understanding the factors that govern reactivity and selectivity in nucleophilic substitutions of benzyl halides.

Overview of Current Research Trajectories Involving this compound Scaffolds

Current research involving this compound scaffolds is diverse and spans multiple areas of chemical science. A significant focus lies in its application as a key intermediate in the synthesis of biologically active molecules. For instance, it is utilized in the preparation of kinase inhibitors, a class of drugs that are crucial in cancer therapy.

The versatility of the this compound scaffold allows for the creation of libraries of compounds for drug discovery screening. The ability to independently modify the aromatic ring and the benzylic position provides a powerful strategy for structure-activity relationship (SAR) studies.

Another area of active research is the development of novel synthetic methodologies that utilize this compound as a starting material. This includes its use in multicomponent reactions and tandem reaction sequences to build molecular complexity in a single step. For example, a study demonstrated the use of benzyl halides in a tandem reaction involving a substitution and subsequent oxidative rearrangement to synthesize aryl nitriles. organic-chemistry.org

Furthermore, the unique electronic properties imparted by the bromo and nitro substituents make this scaffold interesting for materials science applications. Research is ongoing to explore its potential in the synthesis of functionalized polymers and other advanced materials.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-3-nitrotoluene (B1266263) |

| N-bromosuccinimide |

| 4-bromo-3-nitrobenzylthioacetic acid |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAIZWVEYHNBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445185 | |

| Record name | 4-Bromo-3-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326595-66-8 | |

| Record name | 4-Bromo-3-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactivity and Transformation of 4 Bromo 3 Nitrobenzyl Bromide

Electrophilic Character of the Bromomethyl Moiety in 4-Bromo-3-nitrobenzyl Bromide

The bromomethyl group (-CH2Br) is the primary site of electrophilic reactivity in this compound. The bromine atom, being more electronegative than carbon, polarizes the C-Br bond, rendering the benzylic carbon electron-deficient and thus susceptible to attack by nucleophiles.

This compound readily undergoes nucleophilic substitution reactions where the bromide ion is displaced by a variety of nucleophiles. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Sₙ2 Mechanism: This pathway is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. bits-pilani.ac.in This is common with primary halides like this compound, especially with strong nucleophiles in aprotic solvents. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.com For example, reaction with thiourea (B124793) yields an isothiouronium salt, and condensation with mercaptoacetic acid produces 4-bromo-3-nitrobenzylthioacetic acid.

Sₙ1 Mechanism: This two-step pathway involves the initial slow departure of the bromide ion to form a resonance-stabilized benzylic carbocation. masterorganicchemistry.compressbooks.pub This intermediate is then rapidly attacked by a nucleophile. chemist.sg This mechanism is favored by polar protic solvents (like water or alcohols) and weaker nucleophiles. pressbooks.pubkhanacademy.org The stability of the benzylic carbocation, enhanced by the delocalization of the positive charge into the benzene (B151609) ring, makes the Sₙ1 pathway viable. masterorganicchemistry.com

The following table summarizes the reaction of this compound with various nucleophiles.

| Nucleophile | Product Type | Reaction Conditions |

| Amines | Substituted Amines | Nucleophilic Substitution |

| Thiols | Thioethers | Nucleophilic Substitution |

| Alkoxides | Ethers | Nucleophilic Substitution |

| Thiourea | Isothiouronium salt | Nucleophilic Substitution |

| Mercaptoacetic acid | Thioether | Nucleophilic Substitution |

This table is based on information from reference .

The nitro group (-NO₂) plays a crucial role in enhancing the electrophilicity of the benzylic carbon. ketonepharma.com As a strong electron-withdrawing group, it deactivates the benzene ring towards electrophilic attack but, more importantly, it increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. This is due to the inductive and resonance effects of the nitro group, which pull electron density away from the reaction center. ketonepharma.comscbt.com

Kinetic studies on the solvolysis of nitro-substituted benzyl (B1604629) bromides have shown that the position of the nitro group affects the reaction rate and mechanism. nih.gov While both ortho- and para-nitrobenzyl bromides show enhanced reactivity, the meta-nitro group in this compound also contributes to the increased electrophilicity of the benzylic carbon, facilitating nucleophilic substitution reactions. nih.gov

Nucleophilic Substitution Pathways (SN1, SN2) with Diverse Nucleophiles

Radical Reaction Pathways Involving this compound

In addition to nucleophilic substitution, this compound can participate in radical reactions, often initiated by light or a radical initiator.

Photoinduced reactions of nitrobenzyl compounds are well-documented, often involving the formation of a nitrobenzyl radical. ontosight.ai Irradiation with light of an appropriate wavelength can lead to homolytic cleavage of the C-Br bond, generating a 4-bromo-3-nitrobenzyl radical and a bromine radical. ontosight.aigoogle.com This can be achieved using visible light and a photocatalyst. acs.orgnih.gov The resulting highly reactive benzyl radical can then undergo various transformations, such as dimerization, hydrogen abstraction, or addition to unsaturated systems. ontosight.ai The nitro group can stabilize the radical through resonance. ontosight.ai

N-Heterocyclic carbenes (NHCs) can catalyze the reductive coupling of nitrobenzyl bromides with other molecules via a single-electron transfer (SET) mechanism. ntu.edu.sg In this process, the NHC-derived Breslow intermediate reduces the nitrobenzyl bromide to a nitrobenzyl radical, which can then react with various substrates like ketones or nitroalkenes to form new carbon-carbon bonds. ntu.edu.sg This allows for the selective functionalization of the benzyl position.

Another example is the use of radical initiators like azobisisobutyronitrile (AIBN) to generate the 4-bromo-3-nitrobenzyl radical from the corresponding toluene (B28343) derivative through bromination. nih.govgoogle.com This radical can then be trapped by various reagents.

Photoinduced Transformations and Their Mechanisms

Palladium-Catalyzed Cross-Coupling Reactions with this compound and Its Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Both the aryl bromide and the benzyl bromide functionalities of this compound and its derivatives can participate in these reactions.

The aryl bromide can undergo classic cross-coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds. nih.govmdpi.com This involves the reaction of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.

The benzyl bromide moiety can also participate in cross-coupling reactions. For instance, palladium-catalyzed coupling with lithium acetylides can form benzyl alkynes. rsc.org However, the presence of the nitro group can sometimes lead to side reactions, such as homo-coupling, due to the increased acidity of the benzylic protons. rsc.org The choice of catalyst and ligands is crucial for achieving the desired cross-coupling product. nih.govresearchgate.net

The following table provides a brief overview of potential palladium-catalyzed reactions.

| Coupling Partner | Product Type | Catalyst System |

| Boronic Acids | Biaryl compounds | Pd(PPh₃)₄ / Base |

| Lithium Acetylides | Benzyl alkynes | [Pd(μ-I)PᵗBu₃]₂ |

| Alkenes (Heck) | Substituted Alkenes | Pd(OAc)₂ / Ligand |

| Amines (Buchwald-Hartwig) | Benzylamines | Pd(dba)₂ / Ligand |

This table is illustrative and based on general principles of palladium-catalyzed cross-coupling reactions. nih.govmdpi.comrsc.org

Heck Reactions and Related Benzylation Processes

Functional Group Interconversions on the Aromatic Ring of this compound

The reduction of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis, as anilines are valuable precursors for many other functional groups. acs.org The selective reduction of the nitro group in this compound to afford 4-bromo-3-aminobenzyl bromide is a key transformation. A variety of reducing agents and conditions can be employed for this purpose, with the choice often dictated by the desire to preserve the bromo and benzylic bromide functionalities.

Common methods for nitro group reduction include catalytic hydrogenation and the use of metal reductants in acidic or neutral media. numberanalytics.com For substrates with other reducible functional groups, chemoselectivity is a major consideration. grafiati.com For instance, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can be effective, but care must be taken to avoid dehalogenation. orientjchem.org The use of systems like sodium borohydride (B1222165) in the presence of a catalyst such as Raney nickel or Ni(PPh₃)₄ can offer a milder and more selective alternative. jsynthchem.comresearchgate.net Metal-free reduction methods using reagents like diboron (B99234) compounds have also been developed and show high chemoselectivity. researchgate.netorganic-chemistry.org

The mechanism of nitro group reduction is generally considered to proceed stepwise through nitroso and hydroxylamine (B1172632) intermediates. numberanalytics.comresearchgate.net

Table 5: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Key Features |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Widely used, but can lead to dehalogenation. orientjchem.orgresearchgate.net |

| NaBH₄/Ni(PPh₃)₄ | Mild conditions, high chemoselectivity. jsynthchem.com |

| Iron powder/Acid (Béchamp reduction) | Classical method, works under mild conditions. researchgate.net |

| Diboron compounds (e.g., B₂(OH)₄) | Metal-free, highly chemoselective, and rapid. researchgate.netorganic-chemistry.org |

| Hydrazine hydrate/Pd/C | Can selectively reduce the nitro group in the presence of halogens. organic-chemistry.org |

This table summarizes various methods for the reduction of aromatic nitro groups, emphasizing their key characteristics.

Halogen exchange reactions, where one halogen atom is replaced by another, are important transformations in organic synthesis. science.gov These reactions can be used to convert a less reactive halide into a more reactive one (e.g., chloride to iodide) or vice versa. science.gov In the context of this compound, a halogen exchange reaction at the aromatic position could potentially replace the bromine with another halogen.

Metal-halogen exchange is a common method for preparing organometallic reagents, where an organic halide reacts with an electropositive metal like lithium or magnesium. wikipedia.orggoogle.com This process is typically fast and kinetically controlled. harvard.edu Another type of halogen exchange is the Finkelstein reaction, which often involves the reaction of an alkyl halide with an alkali metal halide in a suitable solvent. acs.org

For aryl halides, halogen exchange reactions often require metal catalysis. science.gov The mechanism can involve oxidative addition of the aryl halide to a metal center, followed by reductive elimination with a new halide source. The reactivity of the aryl halide is influenced by the nature of the halogen and the electronic properties of the aromatic ring. In this compound, the electron-withdrawing nitro group would influence the reactivity of the C-Br bond towards such transformations. While specific examples of halogen exchange on this compound are not detailed in the search results, the general principles of these reactions on substituted aryl halides are well-established. science.govacs.org

Strategic Applications of 4 Bromo 3 Nitrobenzyl Bromide in Complex Organic Synthesis

4-Bromo-3-nitrobenzyl Bromide as a Versatile Synthetic Building Block

The presence of both a bromine atom on the benzene (B151609) ring and a bromomethyl group provides two distinct reaction sites, making this compound a valuable precursor in various synthetic pathways. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the benzylic carbon, rendering it highly susceptible to nucleophilic attack.

This compound readily participates in alkylation reactions with a variety of carbon and heteroatom nucleophiles. The benzylic bromide is an excellent leaving group, facilitating nucleophilic substitution reactions.

Carbon-based nucleophiles, such as enolates, react with this compound to form new carbon-carbon bonds. For instance, the reaction with ethyl benzoylacetate in the presence of a base like potassium carbonate leads to the formation of C-alkylated products. rsc.org

Heteroatom-based nucleophiles, including those containing nitrogen, oxygen, and sulfur, also effectively displace the benzylic bromide. These reactions are fundamental for introducing the 4-bromo-3-nitrobenzyl moiety into a wide array of molecular scaffolds. For example, it reacts with mercaptoacetic acid to produce 4-bromo-3-nitrobenzylthioacetic acid in high yield.

The bromine atom on the aromatic ring allows for arylation reactions, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the formation of biaryl structures, which are prevalent in many biologically active compounds. For instance, the coupling of 3-substituted thiophenes with aryl bromides has been shown to proceed with good regioselectivity. beilstein-journals.orgbeilstein-journals.org Nickel-catalyzed cross-coupling reactions have also been employed for the arylation of benzylic halides. d-nb.info

Table 1: Examples of Alkylation and Arylation Reactions

| Nucleophile/Reagent | Reaction Type | Product Type | Ref |

|---|---|---|---|

| Ethyl benzoylacetate | C-Alkylation | C-Alkylated ester | rsc.org |

| Mercaptoacetic acid | S-Alkylation | Thioether | |

| Phenylboronic acid | Suzuki-Miyaura Coupling | Biaryl | |

| 3-Substituted thiophenes | Palladium-catalyzed Arylation | Arylated thiophene (B33073) | beilstein-journals.orgbeilstein-journals.org |

| Lithium aryl zincates | Nickel-catalyzed Arylation | Arylated benzyl (B1604629) derivative | d-nb.info |

The reactivity of the benzyl bromide group is widely exploited for the synthesis of ethers, amines, and esters.

Ethers: Williamson ether synthesis, involving the reaction of an alcohol or phenol (B47542) with this compound in the presence of a base, is a common method for preparing the corresponding ethers. organic-chemistry.org The p-nitrobenzyl group, a related structure, is often used for the protection of alcohols and phenols, forming ethers that can be cleaved under specific conditions. orgsyn.org

Amines: Primary and secondary amines readily react with this compound to yield the corresponding N-benzylated amines. This reaction is a straightforward method for introducing the substituted benzyl group onto a nitrogen atom. For example, the reaction with 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine has been reported. researchgate.net

Esters: Carboxylic acids can be converted to their corresponding 4-bromo-3-nitrobenzyl esters. This is often achieved by first converting the carboxylic acid to its carboxylate salt, which then acts as a nucleophile to displace the bromide from this compound. Similar to its use in ether formation, the related p-nitrobenzyl group is a well-established protecting group for carboxylic acids, forming esters that can be readily cleaved. orgsyn.org

Alkylation and Arylation Reactions with Carbon- and Heteroatom-Based Nucleophiles

Utility in Heterocyclic Compound Synthesis

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen, sulfur, or oxygen atoms.

The reaction of this compound with appropriate nitrogen-containing precursors is a key strategy for constructing various nitrogen heterocycles.

Imidazoles: The synthesis of N-substituted imidazoles can be achieved by reacting imidazole (B134444) with this compound. researchgate.net For example, 3-nitrobenzyl bromide has been used in the synthesis of 1,4-disubstituted imidazoles. chemicalbook.com The reaction of amidines with α-bromonitroalkenes also provides a route to imidazoles. rsc.org

Triazoles: 1,2,3-triazoles can be synthesized through various methods, including the reaction of azides with compounds derived from this compound. raco.catbeilstein-journals.orgnih.gov For instance, 4,5-dibromo-1H-1,2,3-triazole can be reacted with benzyl chlorides, including the related 4-nitrobenzyl chloride, to form N-substituted triazoles. rsc.org

Pyridinium (B92312) Salts: The quaternization of pyridine (B92270) and its derivatives with this compound leads to the formation of N-benzylpyridinium salts. researchgate.netnih.gov These salts have been investigated for their biological activities. For example, 4-amino-1-alkyl pyridinium bromide salts have been synthesized and evaluated for their antimicrobial properties. researchgate.net Similarly, 4-nitrobenzyl-substituted pyridinium bromides have shown potent anticancer properties. rsc.org

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Precursors | Key Reaction | Ref |

|---|---|---|---|

| Imidazole | Imidazole, this compound | N-Alkylation | researchgate.net |

| 1,2,3-Triazole | 4,5-dibromo-1H-1,2,3-triazole, 4-nitrobenzyl chloride | N-Alkylation | rsc.org |

| Pyridinium Salt | Pyridine, this compound | Quaternization | researchgate.netnih.govrsc.org |

While the synthesis of nitrogen-containing heterocycles is more commonly reported, the reactivity of this compound also allows for its incorporation into sulfur and oxygen-containing heterocyclic systems.

Sulfur-Containing Heterocycles: The reaction with sulfur nucleophiles can be a starting point for the construction of sulfur-containing rings. For example, the reaction with a thiophene derivative can lead to further functionalized thiophenes. beilstein-journals.org

Oxygen-Containing Heterocycles: The formation of ether linkages, as discussed previously, can be a key step in the synthesis of oxygen-containing heterocycles. Intramolecular cyclization of a suitably functionalized derivative of this compound can lead to the formation of cyclic ethers.

Construction of Nitrogen-Containing Heterocycles (e.g., imidazoles, triazoles, pyridinium salts)

Application in Protecting Group Chemistry in Multi-step Synthesis

The nitrobenzyl group, particularly the 4-nitrobenzyl variant, is a well-established protecting group in organic synthesis. ketonepharma.com The 4-bromo-3-nitrobenzyl group can similarly serve this purpose. These groups are often used to protect alcohols, phenols, and carboxylic acids. orgsyn.orgketonepharma.com

The key advantage of the nitrobenzyl protecting group is its stability to a range of reaction conditions and its selective removal. Deprotection is typically achieved under mild conditions, such as reduction of the nitro group followed by cleavage, or through photolysis (for photolabile variants). organic-chemistry.org This allows for the unmasking of the protected functional group at a desired stage in a complex multi-step synthesis without affecting other sensitive parts of the molecule. For instance, 4-nitrobenzyl bromide is used as a protecting group reagent in the synthesis of pharmaceuticals and fine chemicals. ketonepharma.com

Development of Nitrobenzyl-Based Protecting Groups and Their Orthogonality

In multistep organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. uchicago.edu The nitrobenzyl group, particularly the ortho-nitrobenzyl (oNB) variant, is a well-established photolabile protecting group (PPG), meaning it can be removed using light. acs.orgwikipedia.org This method of deprotection offers significant spatiotemporal control and avoids the use of chemical reagents that might affect other parts of the molecule. acs.org this compound serves as a reagent to introduce such a protecting group onto various functionalities like carboxylic acids, amines, and phosphates. ketonepharma.comacs.org

The concept of orthogonality is crucial in complex syntheses where multiple protecting groups are used. uchicago.edu An orthogonal set of protecting groups allows for the selective removal of one group without affecting the others. uchicago.edu Nitrobenzyl-based protecting groups contribute to this strategy, primarily through "chromatic orthogonality". harvard.edu By modifying the substituents on the aromatic ring, the wavelength of light required for cleavage can be tuned. acs.org For instance, a system can be designed where a 3',5'-dimethoxybenzoin-based group is cleaved with 254 nm light, while a 2-nitroveratryl group (a dimethoxy-substituted nitrobenzyl group) is removed with light at 420 nm. harvard.edu The specific substitution pattern of this compound influences its absorption spectrum, allowing for its selective photolysis in the presence of other photolabile groups sensitive to different wavelengths.

The electron-withdrawing nature of the nitro group is key to the function of these protecting groups. The substitution pattern, including the presence of the bromine atom, modulates the photochemical properties, influencing the efficiency and wavelength of deprotection.

Table 1: Examples of Orthogonal Photolabile Protecting Groups

| Protecting Group Family | Typical Deprotection Wavelength | Protected Functional Groups |

|---|---|---|

| Nitrobenzyl (e.g., from this compound) | ~350-420 nm | Carboxylates, Phosphates, Amines |

| Benzoin (e.g., 3',5'-Dimethoxybenzoin) | ~254 nm | Carboxylates, Carbamates |

This table illustrates the concept of chromatic orthogonality by comparing different classes of photolabile protecting groups and their typical deprotection wavelengths.

Mechanistic Studies of Deprotection Strategies

The deprotection of nitrobenzyl-based protecting groups is initiated by photoexcitation. wikipedia.org The generally accepted mechanism for o-nitrobenzyl groups involves a Norrish Type II reaction. wikipedia.org Upon absorption of a photon (typically UV light), the nitro group is excited into a diradical state. wikipedia.org This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of a transient species known as an aci-nitro intermediate. acs.orgwikipedia.org

Researchers have employed techniques like femtosecond transient absorption and stimulated Raman spectroscopy to study the excited-state intermediates involved in this process, confirming the pathway through the aci-nitro species. acs.org One of the challenges with this deprotection strategy is the potential for the nitroso byproduct to react with the released substrate or to act as a light filter, reducing the efficiency of the photolysis. thieme-connect.de To mitigate this, trapping agents like semicarbazide (B1199961) hydrochloride are sometimes added to react with the aldehyde byproduct, thereby increasing the yield of the deprotected product. thieme-connect.de

Table 2: Key Steps in Nitrobenzyl Group Photodeprotection

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Photoexcitation | Absorption of a photon excites the nitro group. | Excited diradical state |

| 2. Hydrogen Abstraction | Intramolecular abstraction of a benzylic hydrogen by the excited nitro group. | aci-nitro intermediate |

| 3. Rearrangement | The aci-nitro intermediate undergoes rearrangement. | Hemiacetal-like intermediate (for esters/ethers) |

This table outlines the generally accepted mechanistic pathway for the photolytic cleavage of nitrobenzyl protecting groups. acs.orgwikipedia.org

Precursor for Advanced Materials and Polymers Research

The reactivity of the benzyl bromide moiety, enhanced by the electron-withdrawing nitro group, makes this compound a useful building block for functional materials and polymers. ketonepharma.com

Incorporation into Polymer Backbones for Functional Material Design

Functional polymers are designed to have specific chemical or physical properties, which are often imparted by the monomer units. purdue.edu this compound can be used to introduce reactive sites and functional groups into polymer structures. One major strategy is Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures and low dispersity. purdue.edubuct.edu.cn

In this context, a compound like 4-nitrobenzyl bromide can act as an initiator for the polymerization of monomers such as styrene (B11656) or methyl methacrylate. buct.edu.cn The resulting polymer chains will have a nitrobenzyl group at one end. This terminal nitro group can then be chemically modified, for example, by reduction to an amino group, to create amino-terminated polymers which are valuable for further conjugation or for applications requiring a primary amine functionality. buct.edu.cn

Furthermore, the nitrobenzyl moiety itself can be incorporated into the polymer backbone to create photo-responsive materials. bsz-bw.de Polymers containing o-nitrobenzyl units can be designed to be photocleavable, allowing for the degradation of the material or the release of encapsulated agents upon exposure to light. bsz-bw.de This has applications in areas such as drug delivery, tissue engineering, and photolithography. The specific substitution of this compound would provide a handle (the bromine atom) for further functionalization or for influencing the polymer's properties, alongside the photo-responsive nitro group.

Synthesis of Monomers for Specialty Polymers and Resins

In addition to acting as an initiator or a post-polymerization modification agent, this compound can serve as a starting material for the synthesis of novel monomers. ketonepharma.comlookchem.com The benzyl bromide is highly reactive towards nucleophiles, allowing for the attachment of a polymerizable group (like a vinyl, acrylate, or styrenic moiety) through a substitution reaction.

For example, reacting this compound with a molecule containing both a nucleophile (e.g., a hydroxyl or amine group) and a polymerizable double bond would yield a functional monomer. This new monomer, containing the 4-bromo-3-nitrophenyl group, can then be copolymerized with other monomers to create specialty polymers. woomyoung.co.kr The properties of the resulting polymer, such as its refractive index, thermal stability, or responsiveness to light, would be influenced by the incorporated nitrobenzyl unit. This approach allows for the precise design of polymers with tailored functionalities for specific applications in fields like electronics, coatings, and advanced resins. lookchem.comrsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3',5'-Dimethoxybenzoin |

| 2-Nitrosobenzaldehyde |

| 4-Nitrobenzyl bromide |

| Semicarbazide hydrochloride |

| Styrene |

Advanced Spectroscopic Elucidation and X Ray Crystallographic Analysis of 4 Bromo 3 Nitrobenzyl Bromide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 4-bromo-3-nitrobenzyl bromide. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offer a complete picture of the molecular framework.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group (NO₂) and the bromine atom significantly influences the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The nitro group strongly deshields the ortho and para protons. Aromatic protons in nitrobenzyl derivatives are typically observed in the downfield region, often between δ 8.2 and 8.5 ppm. The benzylic methylene (B1212753) protons (CH₂Br) would appear as a singlet, with its chemical shift influenced by the adjacent electronegative bromine atom and the aromatic ring. For comparison, in the related compound 4-bromobenzyl bromide, the methylene protons appear at δ 4.45 ppm. The presence of the additional nitro group in this compound would likely shift this signal further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carbon bearing the nitro group (C3) and the carbons ortho and para to it would be shifted downfield. Conversely, the carbon attached to the bromine atom (C4) experiences the 'heavy atom effect,' which causes an upfield shift, a phenomenon observed in various brominated aromatic compounds. stackexchange.com For instance, the ipso-carbon in bromobenzene (B47551) is shielded compared to benzene. stackexchange.com The benzylic carbon (CH₂Br) is expected to have a chemical shift in the range of δ 30-35 ppm, similar to related benzyl (B1604629) bromides. In a derivative, 2-((4-bromo-2-nitrobenzyl)thio)aniline, the benzylic carbon appears at δ 35.6 ppm. beilstein-journals.org

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| H-2 | ~8.1-8.3 | - | Deshielded due to ortho position relative to the nitro group. |

| H-5 | ~7.8-8.0 | - | Influenced by both the ortho bromine and meta nitro groups. |

| H-6 | ~7.6-7.8 | - | Deshielded due to para position relative to the nitro group. |

| CH₂ | ~4.6-4.8 | ~32-35 | Downfield shift due to electronegative bromine and electron-withdrawing ring. |

| C-1 | - | ~138-140 | Aromatic quaternary carbon attached to the CH₂Br group. |

| C-2 | - | ~125-127 | Aromatic CH carbon ortho to the nitro group. |

| C-3 | - | ~148-150 | Aromatic quaternary carbon attached to the electron-withdrawing nitro group. |

| C-4 | - | ~120-123 | Aromatic quaternary carbon; upfield shift due to the 'heavy atom effect' of bromine. stackexchange.com |

| C-5 | - | ~133-135 | Aromatic CH carbon ortho to the bromine atom. |

| C-6 | - | ~130-132 | Aromatic CH carbon para to the nitro group. |

| CH₂ | ~4.6-4.8 | ~32-35 | Aliphatic carbon attached to bromine. |

While the structure of this compound itself is relatively simple, 2D NMR techniques are crucial for unambiguously assigning all proton and carbon signals, and they are essential for characterizing its more complex derivatives. bac-lac.gc.capuigdomenech.eu

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent aromatic protons (H-5 and H-6). The absence of a correlation to H-2 would confirm its isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the signals of H-2, H-5, and H-6 to their corresponding carbon atoms (C-2, C-5, and C-6) and the methylene protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons. For example, the methylene protons would show correlations to C-1, C-2, and C-6, confirming the attachment point of the bromomethyl group. The aromatic protons would show correlations to the quaternary carbons C-1, C-3, and C-4, confirming the substitution pattern. For instance, H-2 would show HMBC correlations to C-4 and C-6.

The application of these 2D NMR techniques has been demonstrated in the structural elucidation of complex derivatives, such as those incorporating acridine (B1665455) and pyrrole (B145914) rings, where unambiguous assignment is critical. puigdomenech.eunih.gov

Detailed 1H and 13C Chemical Shift Interpretation for Electronic Environment Analysis

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a powerful analytical method for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. innovareacademics.in

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. innovareacademics.inthermofisher.comlibretexts.org This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₅Br₂NO₂), the presence of two bromine atoms creates a characteristic isotopic pattern for the molecular ion [M]⁺, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. HRMS would confirm the exact mass of these isotopic peaks, providing unequivocal evidence for the elemental composition.

Interactive Data Table: Predicted HRMS Isotopic Profile for the Molecular Ion of this compound

| Ion | Isotopic Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |

| [M]⁺ | C₇H₅⁷⁹Br₂NO₂ | 294.8792 | ~25 |

| [M+2]⁺ | C₇H₅⁷⁹Br⁸¹BrNO₂ | 296.8772 | ~50 |

| [M+4]⁺ | C₇H₅⁸¹Br₂NO₂ | 298.8751 | ~25 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. thermofisher.com This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

For this compound, the most likely fragmentation pathways would involve:

Loss of a bromine radical: The cleavage of the benzylic C-Br bond is expected to be a primary fragmentation step, leading to the formation of the 4-bromo-3-nitrobenzyl cation. This fragment would be highly stabilized by the aromatic ring.

Loss of the nitro group: Fragmentation may also occur via the loss of NO₂.

Loss of HBr: Elimination of hydrogen bromide is another possible pathway.

The fragmentation of related compounds, such as bromobenzoquinones, has been studied using ESI-MS/MS, demonstrating the utility of this technique in understanding the reactivity and fragmentation of brominated compounds. researchgate.net The mass spectrum of the simpler 4-nitrobenzyl bromide shows a prominent peak at m/z 136, corresponding to the [M-Br]⁺ fragment (the nitrobenzyl cation), indicating that this is a very stable fragment. nih.gov A similar primary fragmentation would be expected for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment and Conformational Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the nitro group and the aromatic ring.

NO₂ Vibrations: Strong asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. For example, 4-bromo-3-nitrobenzoic acid shows a strong absorption at 1533 cm⁻¹. chemicalbook.com

C-Br Vibrations: The stretching vibration of the aromatic C-Br bond typically appears in the far-infrared region, while the benzylic C-Br stretch is expected in the range of 600-700 cm⁻¹.

Aromatic Vibrations: C-H stretching vibrations on the aromatic ring will be observed above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (800-900 cm⁻¹) can be indicative of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. The symmetric stretch of the nitro group and the breathing modes of the aromatic ring would be expected to give strong Raman signals. Studies on related molecules like 4-bromo-3-nitroanisole (B157122) have utilized both FT-IR and FT-Raman spectroscopy for a complete vibrational analysis. chemsrc.com

Analysis of Characteristic Vibrational Modes of the Nitro and Bromomethyl Moieties

Vibrational spectroscopy is instrumental in identifying the key functional groups within this compound. The nitro (NO₂) and bromomethyl (CH₂Br) moieties exhibit characteristic absorption bands in the infrared spectrum.

The nitro group is characterized by two distinct, strong stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). For many nitroaromatic compounds, these bands appear in the regions of 1500–1560 cm⁻¹ and 1335–1370 cm⁻¹, respectively. The precise positions of these bands are sensitive to the electronic environment; electron-withdrawing groups on the aromatic ring can influence the bond strength and, consequently, the vibrational frequencies. nih.gov In a derivative, 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, vibrational bands observed at 1510 cm⁻¹ and 1374 cm⁻¹ are consistent with the asymmetric and symmetric stretching modes of the nitro group. nih.gov The interaction of the nitro group with its environment, such as through hydrogen bonding or complexation with cations, can cause shifts in these frequencies. nih.gov

The bromomethyl group also presents several characteristic vibrations. These include the C-H stretching vibrations of the methylene (CH₂) group, typically found in the 2925–2960 cm⁻¹ range. The CH₂ scissoring and wagging deformations also produce distinct bands. The carbon-bromine (C-Br) stretching vibration is found at lower frequencies, generally in the 600–700 cm⁻¹ range, due to the heavier mass of the bromine atom.

Table 1: Characteristic Vibrational Modes in a 4-Bromo-3-nitrobenzyl Derivative

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Frequency in Derivative¹ (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | 3300-3500 | 3455 | nih.gov |

| C-H Stretch (Methylene) | 2925-2960 | 2924 | nih.gov |

| Asymmetric NO₂ Stretch | 1500-1560 | 1510 | nih.govnih.gov |

| Symmetric NO₂ Stretch | 1335-1370 | 1374 | nih.govnih.gov |

| Aromatic C-H Bending / Ring Vibrations | 700-900 | 768, 734 | nih.govtum.de |

¹Data from 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine.

Investigation of Aromatic Ring Vibrations and Substituent Effects

The vibrations of the benzene ring are complex and are influenced significantly by the nature and position of its substituents. The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to a set of characteristic bands in the 1400–1610 cm⁻¹ region. tum.de

The substitution pattern on the benzene ring is often revealed by the strong out-of-plane C-H bending vibrations (γ(CH)) that appear in the 700–900 cm⁻¹ region. tum.de The presence of adjacent hydrogens wagging in-phase creates distinctive patterns that can help identify the substitution. For the 1,2,4-trisubstituted pattern of this compound, specific bands in this region are expected. In the spectrum of a derivative, bands at 768 cm⁻¹ and 734 cm⁻¹ are observed, which fall within this diagnostic window. nih.gov

The electronic properties of the substituents—the electron-withdrawing nitro group and the halogen atoms—exert a considerable effect on the ring's electron density. These effects alter the force constants of the ring's bonds, leading to shifts in the frequencies of the ring's vibrational modes. The electron-withdrawing nature of the nitro group, in particular, affects the bond strengths within the aromatic system. rsc.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic analyses of its derivatives provide profound insights into its likely molecular geometry, conformational preferences, and the non-covalent interactions that dictate its solid-state assembly.

Elucidation of Molecular Geometry, Bond Lengths, and Bond Angles

X-ray diffraction studies on derivatives like 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine allow for a detailed examination of the geometry of the 4-bromo-3-nitrobenzyl moiety. nih.govresearchgate.net In such structures, the benzene ring generally maintains its planarity. The C-Br bond length is expected to be consistent with typical values for brominated aromatic compounds. The C-N bond connecting the nitro group to the ring may exhibit some partial double-bond character due to resonance. The bond angles within the aromatic ring are typically close to 120° but can be distorted slightly by the steric bulk and electronic effects of the substituents.

Determination of Dihedral Angles and Conformational Preferences

The conformation of the substituents relative to the benzene ring is a critical aspect of the molecule's three-dimensional structure. In the crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, the nitro group attached to the benzene ring is significantly twisted out of the ring's plane. nih.govresearchgate.net This deviation is quantified by a dihedral angle, which in one major component of a disordered structure was found to be 53.6(2)°. nih.govresearchgate.net This twisting likely arises from steric hindrance with the adjacent bromo and bromomethyl groups. The relative orientation of the entire benzyl unit with other parts of a larger molecule is also described by dihedral angles; for instance, the angle between the benzene and naphthalene (B1677914) ring systems in the aforementioned derivative is 52.86(8)°. nih.govresearchgate.net

Table 2: Selected Dihedral Angles in a 4-Bromo-3-nitrobenzyl Derivative

| Description | Angle (°) | Compound | Reference |

|---|---|---|---|

| Angle between benzene ring and nitro group (major component) | 53.6(2) | 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine | nih.govresearchgate.net |

| Angle between benzene and naphthalene ring systems | 52.86(8) | 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine | nih.govresearchgate.net |

Analysis of Intermolecular Interactions: Hydrogen Bonding, Pi-Pi Stacking, and Halogen Bonding in Crystal Lattices

The crystal packing of this compound derivatives is governed by a combination of weak intermolecular forces that collectively create a stable, three-dimensional lattice.

Pi-Pi Stacking: Aromatic rings frequently engage in π-π stacking interactions. The crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine shows extensive π-π interactions involving the benzene ring, with centroid-to-centroid distances ranging from 3.5295(16) to 3.9629(18) Å. nih.govresearchgate.net Another derivative exhibits slipped π-π stacking interactions with a centroid-to-centroid distance of 3.5308(13) Å. nih.gov These interactions are crucial for the formation of columns or stacks within the crystal.

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor). mdpi.com This can lead to Br···O or Br···Br contacts. dcu.ie Hirshfeld surface analysis of a related bromo-nitro derivative quantified the contributions of various intermolecular contacts to the crystal packing, with H···Br/Br···H interactions accounting for 15.0% of the total surface contacts, highlighting their importance. nih.goviucr.org

Table 3: Intermolecular Interactions in Derivatives of this compound

| Interaction Type | Description / Distance | Compound | Reference |

|---|---|---|---|

| C-H···O Hydrogen Bond | Involving methylene H and nitro O atoms | 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine | nih.govresearchgate.net |

| π-π Stacking | Centroid-centroid distance: 3.5295–3.9629 Å | 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine | nih.govresearchgate.net |

| π-π Stacking | Centroid-centroid distance: 3.5308 Å (slipped) | 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | nih.gov |

| H···Br Contact | Contributes 15.0% to Hirshfeld surface | 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | nih.goviucr.org |

Investigation of Crystal Packing Arrangements and Polymorphism

The interplay of the intermolecular forces described above results in a specific crystal packing arrangement. For 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, these interactions link the molecules into a complex three-dimensional array. nih.govresearchgate.net The crystal system for this derivative is triclinic, with the space group P1. nih.govresearchgate.net Another derivative, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, packs into sloped stacks that are connected by weak hydrogen bonds. nih.gov

Polymorphism, the ability of a substance to crystallize into different solid-state forms, is a common phenomenon for substituted aromatic compounds. Different polymorphs can arise from variations in molecular conformation or from different patterns of intermolecular interactions, leading to distinct crystal packings and physical properties. While specific polymorphs of this compound have not been reported, it is plausible that this compound could exhibit polymorphism due to the conformational flexibility of the bromomethyl group and the multiple ways the molecules can interact via halogen and hydrogen bonds.

Table 4: Crystal Data for a 4-Bromo-3-nitrobenzyl Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine | |

| Chemical Formula | C₁₇H₁₁Br₂N₃O₄ | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P1 | nih.govresearchgate.net |

| a (Å) | 8.3675(4) | nih.gov |

| b (Å) | 8.5812(5) | nih.gov |

| c (Å) | 12.2691(5) | nih.gov |

| α (°) | 76.973(4) | nih.gov |

| β (°) | 81.053(4) | nih.gov |

| γ (°) | 76.302(5) | nih.gov |

| Volume (ų) | 829.00(8) | nih.gov |

Computational Chemistry and Theoretical Studies on 4 Bromo 3 Nitrobenzyl Bromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No published DFT studies specifically detailing the geometry optimization, energetic profiles of reaction intermediates, transition states, or Frontier Molecular Orbital (FMO) analysis for 4-bromo-3-nitrobenzyl bromide were found.

Geometry Optimization and Energetic Profiles of Reaction Intermediates and Transition States

There is no available data from peer-reviewed sources on the optimized geometry or the energetic profiles of intermediates and transition states involved in reactions of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Hotspots

Specific HOMO-LUMO energy values, orbital distributions, and the resulting energy gap for this compound have not been reported in the scientific literature.

Molecular Electrostatic Potential (MESP) Surface Analysis for Identifying Electrostatic Interactions and Reactive Sites

A Molecular Electrostatic Potential (MESP) surface analysis for this compound, which would identify the electrophilic and nucleophilic regions of the molecule, is not available in the public domain.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer Characterization

There are no specific NBO analysis results for this compound to characterize charge delocalization, hyperconjugative interactions, or natural atomic charges.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects on Reactivity

No molecular dynamics simulation studies have been published that explore the conformational preferences or the influence of different solvents on the reactivity of this compound.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling in Related Benzylic Systems

While QSAR studies exist for various classes of benzylic compounds, a specific QSAR model that includes and details the contribution of this compound to a particular biological activity or property could not be located.

Emerging Research Directions and Future Perspectives for 4 Bromo 3 Nitrobenzyl Bromide

Development of Novel Catalytic Systems for 4-Bromo-3-nitrobenzyl Bromide Transformations

Modern synthetic chemistry increasingly relies on the development of sophisticated catalytic systems to achieve high efficiency, selectivity, and sustainability. For a substrate like this compound, which possesses multiple reactive sites, the development of novel catalysts is crucial for controlling its transformations.

Organocatalysis, which utilizes small organic molecules as catalysts, is a burgeoning field. Research into organocatalytic cascade reactions involving structurally related compounds, such as bromonitrostyrenes, highlights potential pathways for this compound. rsc.org For instance, bifunctional squaramide catalysts have been used to facilitate stereoselective reactions between hydroxyindoles and bromonitrostyrenes. rsc.org Similarly, enamine catalysis, a cornerstone of organocatalysis, has been employed for the α-alkylation of aldehydes using related electrophiles, demonstrating the formation of C-C bonds under mild conditions. mdpi.com These precedents suggest that organocatalysts could be designed to selectively activate this compound for asymmetric substitution reactions, offering a metal-free alternative for synthesizing chiral molecules.

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers unparalleled selectivity. While specific research on the biocatalytic transformation of this compound is not yet prominent, the principles of enzyme-catalyzed reactions suggest future possibilities. Enzymes such as reductases could be employed for the selective reduction of the nitro group to an amine, a key transformation that is often a prelude to further functionalization. Halogenases and dehalogenases could also potentially interact with the bromo-substituted ring or the benzylic bromide, respectively, opening avenues for enzymatic derivatization.

Table 1: Potential Catalytic Approaches for this compound

| Catalytic Approach | Potential Transformation | Catalyst Example/Class | Expected Advantage |

|---|---|---|---|

| Organocatalysis | Asymmetric nucleophilic substitution | Chiral Amines, Squaramides | Metal-free, high stereoselectivity |

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. researchgate.net The nitrobenzyl bromide moiety is a known substrate in photoredox catalysis. Studies have shown that copper and ruthenium-based photocatalysts can mediate the reductive dimerization of 4-nitrobenzyl bromide. nih.gov In these systems, the photocatalyst, upon excitation with visible light, can reduce the benzyl (B1604629) bromide, leading to the formation of a benzyl radical. This radical can then dimerize or undergo other transformations. nih.gov

The principles of photocatalysis can be extended to achieve selective functionalization of the benzylic position of this compound. For example, photocatalytic methods have been developed for C-C bond formation and the α-alkylation of aldehydes using related benzyl bromides as precursors. mdpi.comresearchgate.net Furthermore, photocatalytic systems utilizing CBr₄ have been shown to selectively oxidize methylarenes to aldehydes, indicating the potential for controlled oxidation at the benzylic position. researchgate.net The presence of the nitro group in this compound can influence the reaction rates and selectivity in such photocatalytic systems. acs.org

Organocatalysis and Biocatalysis Approaches

Integration into Flow Chemistry Platforms for Continuous Production and Reaction Optimization

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of nitrobenzyl bromides, which can involve exothermic and hazardous steps, is particularly well-suited for flow chemistry platforms. Industrial-scale adaptations have utilized continuous flow reactors to enhance control over reaction parameters and improve safety. smolecule.com

Exploration of Bio-orthogonal Reactions Utilizing this compound Scaffolds

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgsquarespace.com These reactions typically involve a pair of mutually reactive functional groups that are abiotic. While this compound is not intrinsically a bio-orthogonal reagent, its scaffold can be derivatized to incorporate functionalities suitable for such applications.

The versatility of the this compound structure allows for its conversion into a bio-orthogonal probe. For example:

The benzylic bromide can undergo nucleophilic substitution with sodium azide (B81097) to introduce an azide group, a key functional group for strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-catalyzed click chemistry. wikipedia.orgnih.gov

The nitro group can be reduced to an amine, which can then be acylated with a molecule containing a strained alkyne (e.g., a cyclooctyne) or a tetrazine, preparing it for inverse-electron-demand Diels-Alder (iEDDA) reactions. nih.govrsc.org

These derivatized scaffolds could be used to label biomolecules in real-time within a cellular environment, leveraging the rapid kinetics and high specificity of bio-orthogonal ligations. wikipedia.orgrsc.org

Advanced Mechanistic Studies using Ultrafast Spectroscopy or In-situ Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. Advanced techniques like ultrafast spectroscopy are providing unprecedented insights into the transient intermediates and kinetics of chemical reactions. aip.org

Ultrafast NMR spectroscopy (UF-NMR) is a powerful tool for monitoring reactions in real-time. acs.orgresearchgate.net Studies on the Michaelis–Arbuzov reaction of benzyl bromide have demonstrated the capability of 2D UF-NMR to identify reaction intermediates that are not detectable under standard conditions. acs.orgnih.gov This technique could be applied to study the complex reaction pathways of this compound, for example, in nucleophilic substitution or coupling reactions, to elucidate the role of catalysts and identify transient phosphonium (B103445) or other intermediate species. acs.orgnih.gov Similarly, time-resolved spectroscopic techniques like femtosecond and nanosecond transient absorption spectroscopy can be used to detail the mechanisms of photocatalytic reactions involving benzyl bromide derivatives, mapping out energy transfer pathways and the dynamics of radical formation. researchgate.net

Potential for Derivatization in Advanced Functional Materials Research, including Optoelectronic Materials

The unique electronic properties conferred by the bromo and nitro substituents make this compound an attractive scaffold for the synthesis of advanced functional materials. ketonepharma.com Research has already demonstrated that derivatives of substituted nitrobenzyl compounds can possess interesting optical properties.

A notable example is the synthesis of a 5-bromo-2-nitrobenzyl-substituted chelator designed for use as a "caged calcium" compound with two-photon absorption (TPA) properties. acs.org This research highlights how the nitroaromatic core can be integral to creating photoresponsive materials. By analogy, derivatives of this compound could be explored for applications in optoelectronics. The electron-withdrawing nature of the nitro group and the presence of the heavy bromine atom can be used to tune the electronic energy levels and photophysical properties of larger conjugated systems. For instance, incorporating this scaffold into π-conjugated systems, similar to how tetrazine-based materials have been developed for organic solar cells, could lead to novel materials for use in organic light-emitting diodes (OLEDs), sensors, or photovoltaics. nih.gov

Sustainable and Atom-Economical Synthetic Approaches for this compound Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry, with a strong emphasis on developing sustainable and atom-economical processes. core.ac.ukum-palembang.ac.id Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, has become a key metric for evaluating synthetic methods. core.ac.ukum-palembang.ac.id For the synthesis of this compound and its derivatives, research is shifting away from traditional methods, which often involve hazardous reagents and produce significant waste, towards more sophisticated and environmentally benign strategies. sdu.edu.cnorganic-chemistry.org These emerging approaches focus on catalytic systems, direct C-H functionalization, and innovative reaction conditions to enhance efficiency and minimize environmental impact.

Key research findings in this area are centered on overcoming the limitations of classical benzylic bromination, such as the Wohl-Ziegler reaction, which typically employs stoichiometric amounts of N-bromosuccinimide (NBS) and potentially explosive radical initiators. sdu.edu.cnscientificupdate.com Modern methods aim to reduce waste, use milder conditions, and improve selectivity.

Catalytic and Greener Bromination Techniques: Recent studies have highlighted the use of catalytic systems that offer a more sustainable alternative to traditional stoichiometric reagents.

Iron-Catalyzed C-H Bromination: An iron-catalyzed method for chemo- and site-selective benzylic C-H bromination has been developed, utilizing commercially available and inexpensive iron(II) bromide (FeBr₂) at a low loading of 1 mol %. sdu.edu.cn This approach is practical, scalable to the gram level, and demonstrates good functional group tolerance under mild conditions, making it suitable for late-stage functionalization of complex molecules. sdu.edu.cn

Lewis Acid Catalysis: The use of Lewis acids like Zirconium(IV) chloride (ZrCl₄) as a catalyst for benzylic bromination has shown significant promise. nih.govresearchgate.net When paired with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent, this system provides various benzyl bromide derivatives efficiently under mild conditions. scientificupdate.comnih.gov This method can be more atom-economical than reactions using NBS and effectively prevents the competing bromination of the aromatic ring that can occur with Brønsted acids. scientificupdate.comnih.gov

Direct C-H Functionalization Strategies: Direct C-H functionalization is considered a cornerstone of sustainable synthesis, as it streamlines processes by avoiding the need for pre-functionalized substrates, thereby improving step and atom economy. nih.govresearchgate.netsigmaaldrich.com

Palladium-Catalyzed Benzylation: Research into palladium-catalyzed reactions has opened pathways for the direct benzylation of various molecules. For instance, the benzylation of carboxylic acids using toluene (B28343) derivatives (the precursors to benzyl bromides) via C-H activation provides a facile and atom-economic route to benzyl esters. organic-chemistry.org This strategy circumvents the need to first synthesize and then use the benzyl bromide, directly creating the desired derivative from a more fundamental building block. organic-chemistry.org

Innovative Reagent and Reaction Systems: Advancements in reaction design focus on regenerating reagents and eliminating harmful solvents.

Solvent-Free Synthesis: Microwave-assisted, solvent-free reactions have been shown to be highly efficient for synthesizing derivatives from benzyl bromides. researchgate.netrsc.org For example, the quaternization of amide-based substituted pyridines with 4-nitrobenzyl bromide proceeds with 100% atom economy under these conditions, offering a significant reduction in reaction time and eliminating environmental waste from solvents. researchgate.netrsc.org

The following table summarizes key research findings on sustainable synthetic approaches relevant to the production of this compound and its derivatives.

| Method/Catalyst System | Brominating Agent/Reagent | Key Advantages | Relevant Compound Type |

| Iron(II) Bromide (FeBr₂) | N-Bromosuccinimide (NBS) | Low catalyst loading (1 mol%), mild conditions, scalable, good functional group tolerance. sdu.edu.cn | Benzylic Bromides |

| Zirconium(IV) Chloride (ZrCl₄) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | High catalytic activity, proceeds via a radical pathway, avoids aromatic ring bromination. nih.govresearchgate.net | Benzylic Bromides |

| Palladium(II) Acetate (B1210297) | Toluene (as benzyl source) | Direct C-H activation, avoids use of benzyl halides, atom-economic. organic-chemistry.org | Benzyl Esters |

| Photochemical Reaction | Bromine / Bromic Acid (HBrO₃) | In-situ regeneration of bromine from HBr byproduct, high atom economy. google.com | Nitrobenzyl Bromides |

| Microwave-Assisted Synthesis | 4-Nitrobenzyl bromide | Solvent-free, 100% atom economy, reduced reaction time, simplified work-up. researchgate.netrsc.org | Pyridinium (B92312) Bromides |

These emerging directions underscore a collective move towards synthetic protocols that are not only efficient and high-yielding but also fundamentally safer and more sustainable. Future research will likely continue to focus on the discovery of new catalytic systems based on earth-abundant metals and the expansion of direct C-H functionalization techniques to further streamline the synthesis of complex derivatives of this compound.

Q & A

Q. What are optimized synthetic routes for 4-bromo-3-nitrobenzyl bromide, and how can side reactions be minimized?

Methodological Answer: The synthesis of brominated nitroaromatics often involves nitration and bromination steps. For derivatives like 4-bromo-3-nitrobenzoic acid (CAS not explicitly listed but structurally related), a high-yield (98%) method involves controlled addition of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to prevent over-nitration or decomposition . Key steps include:

- Temperature control : Maintaining ≤5°C during reagent addition to suppress polybromination.

- Acid stoichiometry : A 1:6 molar ratio of substrate to HNO₃ ensures complete nitration without excessive oxidation.

- Workup : Quenching with ice water stabilizes intermediates, yielding crystalline products.

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Safety Data Sheets (SDS) for analogous compounds (e.g., 4-nitrobenzyl bromide, CAS 100-11-8) mandate:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact (S36/37/39) .

- Emergency measures : Immediate rinsing with water for eye exposure (S26) and medical consultation for ingestion (S45) .

- Ventilation : Use fume hoods due to corrosive vapors (UN3261, Packing Group II) .

Q. How is the structure of this compound validated post-synthesis?

Methodological Answer:

- Spectroscopy : ¹H/¹³C NMR confirms bromine and nitro group positions. For example, aromatic protons in nitrobenzyl derivatives show deshielding (δ 8.2–8.5 ppm) .

- X-ray crystallography : Resolves molecular geometry, as demonstrated for structurally related pyrazole derivatives (e.g., 4-bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile) .

- Elemental analysis : Matches calculated vs. observed C/H/N/Br percentages (e.g., C₇H₅BrN₂O₂ requires C 37.04%, H 1.77%) .

Advanced Research Questions

Q. What mechanistic insights explain bromide displacement in this compound during nucleophilic substitutions?

Methodological Answer: The electron-withdrawing nitro group activates the benzyl bromide for SN2 reactions. Studies on phosphonium salts (e.g., (4-carboxybutyl)triphenylphosphonium bromide) reveal:

- Leaving group ability : Bromide’s high polarizability facilitates nucleophilic attack by amines or thiols.

- Solvent effects : Polar aprotic solvents (DMF, acetone) enhance reactivity by stabilizing transition states .

- Steric hindrance : Ortho-nitro groups may reduce substitution rates due to spatial constraints.

Q. How is this compound utilized in synthesizing heterocyclic compounds?

Methodological Answer: It serves as a precursor for pyrazoles and indoles. For example:

- Pyrazole synthesis : Reaction with hydrazines forms pyrazole cores, as shown in a crystal structure study (R factor = 0.042) .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids yield biaryl derivatives (e.g., 4-bromo-3-nitrobiphenyl) .

- Protecting groups : The nitrobenzyl moiety can protect alcohols or amines in multi-step syntheses .

Q. How can solubility challenges of this compound be addressed in reaction design?

Methodological Answer:

Q. How should researchers resolve contradictions in reported synthetic yields for brominated nitroaromatics?

Methodological Answer:

- Parameter optimization : Reproduce methods with precise temperature control (e.g., 0°C vs. room temperature ).

- Purity assessment : Compare HPLC/MS data to rule out impurities affecting yield calculations.

- Side-product analysis : TLC or GC-MS identifies competing pathways (e.g., dehalogenation or over-nitration).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.